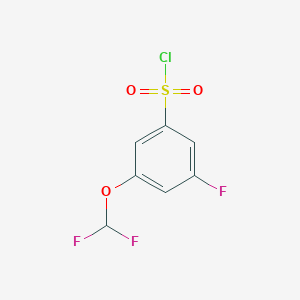

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

描述

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a difluoromethoxy (-OCHF₂) group at the 3-position and a fluorine atom at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters for pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride functional group, which facilitate nucleophilic substitution reactions.

属性

IUPAC Name |

3-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-4(9)1-5(3-6)14-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQUOGYVCGCDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a benzene ring. One common method involves the reaction of 3-(Difluoromethoxy)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Coupled Products: Formed in coupling reactions, such as biaryl compounds in Suzuki-Miyaura coupling.

科学研究应用

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.

作用机制

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability, as well as its interactions with other molecules.

相似化合物的比较

Table 1: Comparative Data for Fluorinated Benzene Sulfonyl Chlorides

¹ Assumed based on substituent composition; ² Calculated from ; ³ From –3; ⁴ Derived from ; ⁵ From .

Structural and Electronic Effects

- Substituent Position and Reactivity :

- The 3-(difluoromethoxy)-5-fluoro derivative (target compound) has substituents in the meta and para positions relative to the sulfonyl chloride group. This arrangement balances electronic effects without significant steric hindrance. In contrast, 2-(difluoromethyl)-5-fluoro analogs (e.g., C₇H₄ClF₃O₂S) feature an ortho-substituent, which may sterically hinder reactions at the sulfonyl chloride site .

- Trifluoromethyl vs. Difluoromethoxy : The 3-fluoro-5-(trifluoromethyl) compound (C₇H₃ClF₄O₂S) has a -CF₃ group, which is more electron-withdrawing than -OCHF₂. This increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (MW 268.63) is heavier than analogs like 2,4-difluorobenzene-1-sulfonyl chloride (MW 212.60) due to the difluoromethoxy group.

生物活性

Overview

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and other therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H4ClF3O2S

- Molecular Weight : 252.62 g/mol

- CAS Number : 1261776-35-5

The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, which are critical for drug design.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to the inhibition of specific biological pathways, making it useful in various therapeutic contexts.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic residues in active sites of enzymes, leading to irreversible inhibition.

- Bioisosteric Effects : The difluoromethoxy group may act as a bioisostere for hydroxyl groups, potentially enhancing the compound's binding affinity to target proteins .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that similar sulfonyl chlorides can inhibit bacterial growth by targeting essential enzymes .

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Enzyme Inhibition | Targeting specific metabolic pathways | , |

Case Studies

-

Antimicrobial Efficacy :

A study on related sulfonyl chlorides demonstrated effective inhibition against Gram-positive bacteria, suggesting that structural modifications like those found in this compound could enhance potency against resistant strains . -

Cancer Research :

In vitro assays showed that compounds with similar fluorinated structures induced significant apoptosis in various cancer cell lines, indicating potential as anticancer agents. The mechanism involved the disruption of mitochondrial membrane potential and activation of caspases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride?

- Methodology : The compound can be synthesized via sulfonation of the corresponding benzene derivative followed by chlorination. A common approach involves reacting 3-(difluoromethoxy)-5-fluorobenzenesulfonic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (3–5 hours), catalyzed by a drop of DMF to enhance reactivity . Purification is typically achieved via vacuum distillation or recrystallization from non-polar solvents.

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Excess SOCl₂ should be removed under reduced pressure to avoid side reactions.

Q. How can researchers verify the purity and structural integrity of this sulfonyl chloride?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the difluoromethoxy group (δ ~-80 to -85 ppm for CF₂). ¹H NMR should show aromatic protons split due to fluorine coupling (e.g., J = 8–10 Hz for ortho-fluorine) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected at m/z 270.97) and fragmentation patterns (e.g., loss of SO₂Cl).

- IR Spectroscopy : Look for S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹, and C-F stretches at ~1100–1250 cm⁻¹ .

Q. What are standard reactions involving this sulfonyl chloride in organic synthesis?

- Common Applications :

- Sulfonamide Formation : React with amines (e.g., anilines, aliphatic amines) in dry THF or DCM at 0–25°C to form sulfonamides, a key step in drug discovery (e.g., PCSK9 inhibitors ).

- Nucleophilic Substitution : The sulfonyl chloride group can undergo displacement with nucleophiles like azides or thiols under basic conditions (e.g., NaH in DMF).

Advanced Research Questions

Q. How does the difluoromethoxy group influence electronic and steric effects in substitution reactions?

- Mechanistic Insight : The -OCF₂ group is strongly electron-withdrawing (σp ~0.35), which activates the sulfonyl chloride toward nucleophilic attack but may deactivate the aromatic ring toward electrophilic substitution. Computational studies (DFT) suggest meta-fluorine directs reactivity to the para position relative to the sulfonyl group .

- Experimental Validation : Compare reaction rates with analogs lacking the difluoromethoxy group (e.g., 5-fluorobenzenesulfonyl chloride) to quantify electronic effects.

Q. What strategies prevent hydrolysis of this compound during storage?

- Stability Protocols :

- Store under anhydrous conditions (e.g., molecular sieves in sealed ampules) at -20°C.

- Avoid prolonged exposure to humid environments; hydrolysis produces sulfonic acid (confirmed by IR loss of S=O-Cl peaks) .

- Stabilizers : Additives like triethylamine (0.1% v/v) can scavenge HCl byproducts, reducing autocatalytic degradation.

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Case Study : If ¹H NMR shows unexpected splitting patterns, consider:

- Dynamic Effects : Rotameric interconversion in sulfonamides (e.g., N-alkyl vs. N-aryl). Use variable-temperature NMR to confirm.

- Impurity Profiling : Cross-check with HPLC-MS to rule out regioisomers (e.g., 4-substituted vs. 5-substituted products) .

Q. What are the design principles for bioactive derivatives targeting PCSK9 inhibition?

- Structural Guidance : The sulfonyl chloride can be coupled with cyclopentylamine derivatives (e.g., [(1S,3S)-3-aminocyclopentyl]pyrimidine) to generate sulfonamide-based inhibitors. Prioritize derivatives with logP <4 and polar surface area >80 Ų for improved bioavailability .

- SAR Insights : Fluorine atoms enhance metabolic stability; the difluoromethoxy group improves membrane permeability compared to methoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。